[S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

Catalog No.
S16115447
CAS No.
M.F
C31H28F6NOPS
M. Wt
607.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(...

Product Name

[S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

IUPAC Name

(R)-N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

Molecular Formula

C31H28F6NOPS

Molecular Weight

607.6 g/mol

InChI

InChI=1S/C31H28F6NOPS/c1-29(2,3)41(39)38-28(21-18-22(30(32,33)34)20-23(19-21)31(35,36)37)26-16-10-11-17-27(26)40(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-20,28,38H,1-3H3/t28-,41-/m1/s1

InChI Key

NTSLMRQKMJNSQM-GIEABIOQSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

The compound [S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a sophisticated organosulfur compound characterized by its unique structural features that include a sulfinamide functional group and a phosphine ligand. Its molecular formula is C32H30F6NOPSC_{32}H_{30}F_6NOPS with a molecular weight of approximately 621.6 g/mol. The compound is recognized for its chirality, which is essential in various

This compound serves as a chiral catalyst in several asymmetric reactions. Notably, it can facilitate:

  • Asymmetric allylation: This involves the use of allylindium reagents to synthesize enantioselective homoallylic amines from acylhydrazones.
  • Asymmetric Povarov reaction: This reaction leads to the formation of tetrahydroquinolines.
  • Enantioselective protonation: It can also be used for the protonation of trimethylsilyl enol ethers to yield 2-aryl-substituted cycloalkanones.

These reactions highlight its utility in synthesizing complex organic molecules with high stereochemical purity.

While specific biological activities of [S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide are not extensively documented, compounds with similar structures often exhibit significant biological properties, including enzyme inhibition and potential therapeutic effects. The presence of trifluoromethyl groups can enhance lipophilicity and bioactivity, making this compound a candidate for further pharmacological studies.

The synthesis of this compound typically involves multi-step organic reactions that integrate the sulfinamide and phosphine functionalities. A common approach includes:

  • Formation of the sulfinamide: Starting from 2-methyl-2-propanesulfinamide.
  • Phosphine coupling: Reacting with diphenylphosphino derivatives.
  • Chiral resolution: Utilizing chiral auxiliaries or catalysts to ensure the formation of the desired stereoisomer.

This multi-step synthesis underscores the complexity involved in producing high-purity chiral compounds.

The primary applications of this compound lie in:

  • Catalysis: Utilized in asymmetric synthesis to produce chiral intermediates for pharmaceuticals and agrochemicals.
  • Research: Serving as a model compound in studies focused on chiral ligands and catalysis mechanisms.
  • Material Science: Potential applications in developing new materials with tailored properties due to its unique chemical structure.

Interaction studies involving this compound often focus on its role as a ligand in coordination chemistry. Investigations into its binding affinities with metal centers and its effectiveness as a catalyst in various reactions are critical for understanding its reactivity and potential applications in synthetic chemistry.

Several compounds share structural similarities with [S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, including:

Compound NameMolecular FormulaUnique Features
(R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamideC32H42F6NOPSC_{32}H_{42}F_6NOPSContains dicyclohexylphosphino group
(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamideC19H25F6N3O2SC_{19}H_{25}F_6N_3O_2SUrea derivative with different substituents
(R)-(+)-2-Methyl-2-propanesulfinamideC4H9NOSC_4H_9NOSSimpler structure without phosphine ligands

These comparisons illustrate the unique aspects of [S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, particularly its complex phosphine ligand structure which enhances its catalytic properties compared to simpler sulfinamides.

XLogP3

8.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

607.15334166 g/mol

Monoisotopic Mass

607.15334166 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-08-15

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